In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-
In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-
Executive Summary
As drug development and advanced materials chemistry evolve, the strategic utilization of bifunctional building blocks becomes paramount. Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5), commonly referred to as 1-(2-furyl)-2-(phenylsulfonyl)ethanone, is a highly versatile β -keto sulfone. Characterized by an active methylene group flanked by a furan-derived carbonyl and a strongly electron-withdrawing phenylsulfonyl moiety, this compound serves as a critical intermediate. It is extensively utilized in Julia-Lythgoe olefinations, Knoevenagel condensations, and the synthesis of complex trisubstituted ethylenes and heterocyclic scaffolds [1].
This whitepaper provides a comprehensive analysis of its physical properties, structural reactivity, and field-proven synthetic methodologies, designed to empower researchers with self-validating protocols for immediate laboratory application.
Chemical Identity and Physical Properties
Understanding the baseline physical and chemical parameters is the first step in predicting solubility, reactivity, and chromatographic behavior. The quantitative data for 1-(2-furanyl)-2-(phenylsulfonyl)ethanone is summarized below.
| Property | Value / Description |
| IUPAC Name | 1-(2-furanyl)-2-(benzenesulfonyl)ethan-1-one |
| CAS Registry Number | 144888-17-5 |
| Molecular Formula | C₁₂H₁₀O₄S |
| Molecular Weight | 250.27 g/mol |
| Topological Polar Surface Area (TPSA) | 72.7 Ų |
| XLogP3 (Predicted) | ~2.0 |
| Hydrogen Bond Donors / Acceptors | 0 / 4 |
| Rotatable Bonds | 4 |
| GHS Classification | Eye Irrit. 2 (H319: Causes serious eye irritation) |
Data synthesized from authoritative chemical databases including Guidechem and Sigma-Aldrich [2, 3].
Structural Analysis and Reactivity Profile
The synthetic utility of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone is dictated by its unique electronic topology. The α -carbon is highly acidic (estimated pKa ~11–13) due to the synergistic electron-withdrawing effects (-I, -M) of the adjacent furan-carbonyl and phenylsulfonyl groups. This dual-activation allows for facile deprotonation by mild bases (e.g., piperidine, carbonate), generating a stabilized carbanion that acts as a potent nucleophile.
Furthermore, the furan ring acts as an electron-rich diene, capable of participating in Diels-Alder cycloadditions, while the sulfonyl group can be reductively cleaved post-transformation, making this molecule a traceless linker in advanced alkene synthesis.
Fig 1: Electronic reactivity map of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone.
Standardized Synthetic Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems , where physical or chemical cues confirm the success of each step without requiring immediate spectroscopic analysis.
Protocol A: Synthesis of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone
This protocol utilizes a nucleophilic substitution of an α -bromo ketone with a sulfinate salt.
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Reaction Setup: Suspend 2-bromo-1-(2-furanyl)ethanone (1.0 eq) and sodium benzenesulfinate (1.2 eq) in anhydrous ethanol (0.5 M concentration).
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Causality: Sodium benzenesulfinate is a soft nucleophile that preferentially attacks the soft α -carbon rather than the hard carbonyl carbon. Ethanol is selected as a protic solvent that dissolves the sulfinate salt at elevated temperatures but rejects the inorganic byproduct.
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Execution & Monitoring: Heat the mixture to reflux (78°C) for 3 hours under a nitrogen atmosphere.
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Self-Validation: The reaction physically validates its progress; as the substitution occurs, insoluble sodium bromide (NaBr) precipitates, turning the clear solution into a dense, cloudy suspension. TLC (Hexane:EtOAc 7:3) will confirm the disappearance of the starting material (Rf ~0.6) and the formation of the product (Rf ~0.3).
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Workup & Purification: Cool the mixture to 0°C. Filter the suspension to remove the NaBr salts. Concentrate the filtrate under reduced pressure and recrystallize the crude residue from hot ethanol.
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Causality: Recrystallization leverages the steep temperature-solubility gradient of the β -keto sulfone in ethanol, yielding analytically pure crystals and bypassing the need for time-consuming silica gel chromatography.
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Protocol B: Knoevenagel Condensation for Trisubstituted Ethylenes
As demonstrated in the synthesis of novel trisubstituted ethylenes [4], this compound readily condenses with aldehydes.
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Reaction Setup: Combine 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (1.0 eq) and a target aldehyde (1.1 eq) in toluene. Add catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).
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Causality: Piperidine deprotonates the acidic α -carbon, while acetic acid acts as a Brønsted acid co-catalyst to activate the aldehyde carbonyl via protonation, accelerating the nucleophilic attack.
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Execution: Reflux the mixture using a Dean-Stark apparatus for 4–6 hours.
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Self-Validation: The reaction is complete when the stoichiometric volume of water is collected in the Dean-Stark trap, providing an immediate visual confirmation of the condensation.
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Application Workflow: The Julia-Lythgoe Olefination
One of the most powerful applications of β -keto sulfones in drug development is the Julia-Lythgoe olefination, which converts the sulfone and an aldehyde into a highly substituted alkene. The sulfonyl group stabilizes the initial carbanion and is later removed reductively.
Fig 2: Mechanistic workflow of the Julia-Lythgoe Olefination utilizing the beta-keto sulfone.
Analytical Characterization
To verify the structural integrity of the synthesized 1-(2-furanyl)-2-(phenylsulfonyl)ethanone, researchers should reference the following expected spectral data.
| Analytical Method | Expected Signals & Assignments | Causality / Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.60 (s, 2H) | The sharp singlet corresponds to the active α -methylene protons. The downfield shift is caused by the combined deshielding effects of the adjacent C=O and SO₂ groups. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6 (dd, 1H), 7.3 (d, 1H), 6.6 (dd, 1H) | Characteristic splitting pattern of the 2-substituted furan ring protons (H5, H3, H4 respectively). |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9 (d, 2H), 7.6 (t, 1H), 7.5 (t, 2H) | Phenylsulfonyl aromatic protons (ortho, para, meta). |
| IR Spectroscopy (ATR) | ~1670 cm⁻¹, ~1320 cm⁻¹, ~1150 cm⁻¹ | Strong C=O stretching (lowered slightly by furan conjugation); asymmetric and symmetric S=O stretches of the sulfone. |
| Mass Spectrometry (ESI+) | m/z 251.0 [M+H]⁺, 273.0 [M+Na]⁺ | Confirms the exact mass of the parent compound (MW = 250.27). |
Safety and Handling
As a standard protocol in drug development laboratories, strict adherence to safety guidelines is required.
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Hazard Identification: Classified under GHS as causing serious eye irritation (Category 2, H319) [2].
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PPE Requirements: Nitrile gloves, safety goggles, and a standard laboratory coat.
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Handling: All manipulations involving the dry powder should be conducted in a fume hood to prevent inhalation of fine particulates. Waste containing sulfones should be disposed of in designated halogenated/sulfur-containing organic waste receptacles.
References
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ResearchGate: ChemInform Abstract: Novel Trisubstituted Ethylenes and Their Reactions with Nucleophiles (Spirkova, K., Docolomansky, P., & Kada, R., 2010). Discusses the preparation of β -keto sulfones and their condensation reactions with furancarbaldehydes. URL: [Link]
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ResearchGate: Peter Docolomansky Research Profile. Details the synthesis of (phenylsulfonyl)-(2-thienylcarbonyl)methane and related furyl-sulfonyl ethylenes. URL:[Link]
